molecular formula C19H18ClN3O4S B5016395 2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide

2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5016395
M. Wt: 419.9 g/mol
InChI Key: URHQGHWBGLKEJT-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound with a unique structure that includes a chloro group, a cyanomethyl group, a morpholinylsulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanomethyl and morpholinylsulfonyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The chloro and cyanomethyl groups can participate in binding interactions with enzymes or receptors, while the morpholinylsulfonyl group may enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide is unique due to the combination of functional groups it possesses. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the morpholinylsulfonyl group can enhance its solubility and potentially its bioavailability compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-18-6-5-16(28(25,26)23-9-11-27-12-10-23)13-17(18)19(24)22-15-3-1-14(2-4-15)7-8-21/h1-6,13H,7,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHQGHWBGLKEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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